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Pharmacokinetic Data Summary

The following tables consolidate the key pharmacokinetic parameters from single and multiple ascending

dose studies.

Table 1: Key PK Parameters from MAD Study (Steady State) [1] [2]

Dose Accumulation Factor Time to Steady-State Geometric Mean Plasma Half-Life

30 mg ~2 ~6-8 days ~30 hours

40 mg ~2 ~6-8 days ~30 hours

50 mg ~2 ~6-8 days ~30 hours

Table 2: Summary of Phase 1 Clinical Trial Designs [1] [2]

Study Design Doses Tested Key Objectives

SAD Open-label, partial parallel group

(N=12)

10 mg, 40 mg (fasting); 10

mg (fed)

Safety, tolerability, PK, and

food effect
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Study Design Doses Tested Key Objectives

MAD Double-blind, placebo-controlled,
parallel group (N=52)

30 mg, 40 mg, 50 mg (once
daily for 14 days)

Safety, tolerability, and PK
at steady-state

Experimental Protocol Details

The core methodologies from the phase 1 trials are outlined below.

Overall Study Design: Two phase 1 studies were conducted in healthy male subjects (aged 18-55,

BMI 18-30 kg/m²). Only males were included to avoid artifical hematuria from menses, which could

confound a key safety measurement. The studies were approved by an Institutional Ethics Committee

and conducted in compliance with GCP and Declaration of Helsinki principles [2].

SAD Study Protocol:

Dosing & Conditions: Subjects received single doses of 10 mg or 40 mg under fasting

conditions, or 10 mg under fed conditions, in an open-label, partial parallel-group design [1] [2].
Bioanalytical Methods: Blood samples were collected and centrifuged within 45 minutes of

drawing. Plasma was separated and stored at -20°C until analysis. The specific analytical
method (e.g., LC-MS/MS) was validated for stability under these conditions for up to 3 months

[2].

MAD Study Protocol:

Dosing & Conditions: Subjects received once-daily doses of 30 mg, 40 mg, or 50 mg of IMU-

838 or matching placebo for 14 days in a double-blind, randomized, placebo-controlled design
[1] [2].

Pharmacokinetic Analysis: Blood samples for PK assessment were collected at predefined
time points. A validated assay was used to determine plasma concentrations of vidofludimus.

Non-compartmental analysis was performed to estimate PK parameters including AUC, Cmax,
and half-life [1] [2].

Data Analysis for Dose Proportionality: The relationship between dose and systemic exposure (AUC

and Cmax) was analyzed after both single and multiple doses. The results demonstrated that increases

in exposure were proportional to the administered dose across the range of 10 mg to 50 mg [1].
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Pharmacokinetic Profile and Dosing Rationale

The diagram below illustrates the relationship between vidofludimus calcium's core pharmacokinetic

properties and their clinical implications.
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The established PK profile and ongoing clinical development suggest that vidofludimus calcium is a

promising next-generation DHODH inhibitor [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium... [pubmed.ncbi.nlm.nih.gov]

2. Safety, Tolerability and Pharmacokinetics of Vidofludimus ... [pmc.ncbi.nlm.nih.gov]

3. Vidofludimus calcium, a next generation DHODH inhibitor ... [sciencedirect.com]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 4 Tech Support

https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://www.smolecule.com/products/s548869?utm_src=pdf-body-img
https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S2211034820302054
https://www.smolecule.com/products/s548869?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/32361977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7511286/
https://www.sciencedirect.com/science/article/pii/S2211034820302054
https://www.smolecule.com/products/s548869?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


To cite this document: Smolecule. [Vidofludimus dose-proportional pharmacokinetics]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548869#vidofludimus-dose-

proportional-pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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